Magnesium dalapon

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

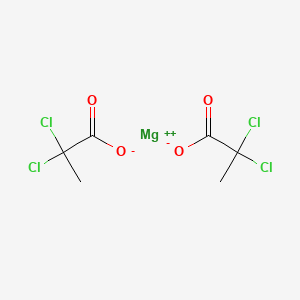

Magnesium dalapon, also known as this compound, is a useful research compound. Its molecular formula is C6H6Cl4MgO4 and its molecular weight is 308.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Dalapon Reactions

Dalapon (2,2-dichloropropionic acid) is a colorless liquid with a sharp odor . It is soluble in water and corrosive to metals and tissues .

Environmental Degradation: Dalapon is subject to several degradation pathways in the environment :

-

Hydrolysis: Dalapon hydrolyzes slowly in water, yielding pyruvic acid and chloride ions, with the rate increasing at higher temperatures and alkaline pH . The hydrolysis half-life is several months when the temperature is less than 25°C .

-

Photodegradation: Dalapon can undergo photodegradation to form pyruvate, which can further degrade into acetaldehyde and carbon dioxide .

-

Microbial Degradation: Microorganisms in the soil efficiently degrade dalapon . Numerous microbial genera, including Pseudomonas, Bacillus, Alcaligenes, Agrobacterium, Arthrobacter, and Nocardia, are capable of liberating chloride ions from dalapon .

Reactivity: Dalapon is incompatible with aluminum and copper alloys, demonstrating its corrosive nature . It reacts slowly with water to produce hydrochloric and pyruvic acids . Carboxylic acids like dalapon may absorb moisture from the air and corrode or dissolve iron, steel, and aluminum . It also reacts with cyanide salts to produce hydrogen cyanide .

Table 1: Properties of Dalapon

| Property | Value |

|---|---|

| CAS Number | 75-99-0 |

| Molecular Formula | C3H4Cl2O2 |

| Molecular Weight | 142.97 g/mol |

| Physical Appearance | Colorless liquid |

| Melting Point | 166°C (dec.) |

| Boiling Point | 202°C |

| Density | 1.4014 g/mL |

| Water Solubility | 50.2 g/100 mL |

| pKa | 2.06 at 25°C |

| Reactivity | Corrosive to metals; reacts slowly with water to form hydrochloric and pyruvic acids |

Magnesium Reactions

Magnesium (Mg) is a silvery, active metal . It reacts slowly with boiling water to produce hydrogen and magnesium hydroxide . Magnesium combines easily with oxygen and reacts with halogens, sulfur, and nitrogen at high temperatures .

Reactions: Magnesium ion (Mg2+) rarely forms complex ions, and its salts are typically white and water-soluble .

-

Aqueous Ammonia: Magnesium ions react with aqueous ammonia to precipitate white, gelatinous magnesium hydroxide (Mg(OH)2) .

\ceMg2+(aq)+2NH3(aq)+2H2O(l)<=>Mg(OH)2(s)+2NH4+(aq)

Ammonium salts can prevent or dissolve Mg(OH)2 precipitation .

-

Sodium Hydroxide: Sodium hydroxide produces the same precipitate as aqueous ammonia .

\ceMg2+(aq)+2OH−(aq)<=>Mg(OH)2(s)

-

Sodium Monohydrogen Phosphate: In an ammonia-ammonium chloride buffer, sodium monohydrogen phosphate (Na2HPO4) yields a crystalline precipitate .

\ceMg2+(aq)+NH3(aq)+HPO42−(aq)<=>MgNH4PO4(s)

Table 2: Properties of Magnesium

| Property | Value |

|---|---|

| Oxidation State | +2 |

| Melting Point | 650°C |

| Boiling Point | 1120°C |

| Density | 1.74 g/cm3 |

| Characteristics | Silvery, active metal |

Predicted Reactions of Magnesium Dalapon

Based on the properties of magnesium and dalapon, here are the likely reactions of this compound:

-

Hydrolysis: Like dalapon, this compound will likely undergo hydrolysis in water, though the presence of magnesium may influence the rate or products .

-

Corrosion: this compound is expected to be corrosive, especially to aluminum and copper alloys, similar to dalapon .

-

Environmental Degradation: Microbial degradation will likely be a primary pathway for this compound breakdown in the environment, producing pyruvic acid and other metabolites .

-

Reactions with Bases: this compound will likely react with strong bases, potentially forming magnesium hydroxide and dalapon salts .

Further experimental studies would be needed to fully characterize the chemical reactions of this compound.

特性

CAS番号 |

29110-22-3 |

|---|---|

分子式 |

C6H6Cl4MgO4 |

分子量 |

308.2 g/mol |

IUPAC名 |

magnesium;2,2-dichloropropanoate |

InChI |

InChI=1S/2C3H4Cl2O2.Mg/c2*1-3(4,5)2(6)7;/h2*1H3,(H,6,7);/q;;+2/p-2 |

InChIキー |

QPPXJFBMSFYKMM-UHFFFAOYSA-L |

SMILES |

CC(C(=O)[O-])(Cl)Cl.CC(C(=O)[O-])(Cl)Cl.[Mg+2] |

正規SMILES |

CC(C(=O)[O-])(Cl)Cl.CC(C(=O)[O-])(Cl)Cl.[Mg+2] |

Key on ui other cas no. |

29110-22-3 |

関連するCAS |

75-99-0 (Parent) |

同義語 |

dalapon dalapon, ammonium salt dalapon, calcium salt dalapon, magnesium salt dalapon, sodium salt dalapon-magnesium dalapon-sodium |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。